Cas no 842167-64-0 (2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene)
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-4-fluoro-2-[(phenylmethoxy)methyl]-
- 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene
- 842167-64-0
- 1-bromo-4-fluoro-2-(phenylmethoxymethyl)benzene
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- Inchi: 1S/C14H12BrFO/c15-14-7-6-13(16)8-12(14)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10H2
- InChI Key: BVUKMFDMRFVYPG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1COCC1C=CC=CC=1)F
Computed Properties
- Exact Mass: 294.00556g/mol
- Monoisotopic Mass: 294.00556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 9.2Ų
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B011282-250mg |
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene |
842167-64-0 | 250mg |
$ 280.00 | 2022-06-07 | ||
| TRC | B011282-500mg |
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene |
842167-64-0 | 500mg |
$ 465.00 | 2022-06-07 |
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene
Comprehensive Overview of 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene (CAS No. 842167-64-0)
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene (CAS No. 842167-64-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a benzyloxymethyl group and a bromo-fluorobenzene backbone, makes it a versatile building block for designing complex molecules. Researchers and industries value this compound for its reactivity, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, which are pivotal in modern drug discovery.
The growing demand for halogenated aromatic compounds in medicinal chemistry has spotlighted 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene. Its fluorine and bromine substituents enhance metabolic stability and binding affinity in bioactive molecules, addressing key challenges in developing kinase inhibitors and GPCR-targeted therapies. Recent studies highlight its role in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion), a trending topic in AI-driven drug design and computational chemistry workflows.
From an industrial perspective, CAS No. 842167-64-0 aligns with sustainable synthesis trends. Manufacturers are increasingly adopting green chemistry principles to minimize waste during its production. Innovations like flow chemistry and catalytic bromination techniques have improved yields while reducing environmental impact—a critical consideration for ESG (Environmental, Social, and Governance)-focused enterprises. This resonates with the surge in searches for eco-friendly chemical synthesis and circular economy solutions.
Analytical characterization of 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene typically involves NMR spectroscopy (¹H, ¹³C, 19F), mass spectrometry, and HPLC purity analysis. These methods ensure batch consistency, a priority for quality-centric applications such as OLED materials and liquid crystal development. The compound’s stability under inert atmospheres also makes it suitable for high-throughput screening platforms, a hot topic in automated synthesis and lab robotics discussions.
Regulatory compliance for CAS No. 842167-64-0 adheres to global standards like REACH and TSCA, with no restrictive classifications under current guidelines. Its non-hazardous handling profile facilitates logistics and storage, though recommendations include moisture-sensitive storage due to the benzyl ether moiety. This practicality aligns with frequent queries about chemical storage best practices and supply chain resilience in specialty chemicals.
Future applications may exploit this compound’s potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, emerging fields in oncology and neurodegeneration research. As patent landscapes evolve, 842167-64-0 continues to attract R&D investments, particularly in fragment-based drug discovery—a trending search term among medicinal chemists.
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